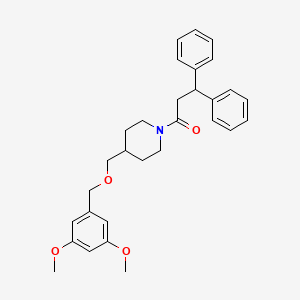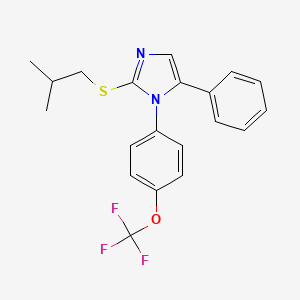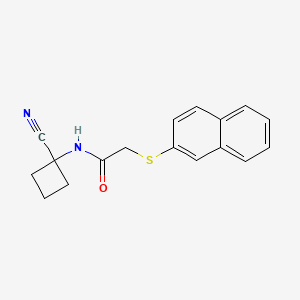
N-(1-cyanocyclobutyl)-2-(naphthalen-2-ylsulfanyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-cyanocyclobutyl)-2-(naphthalen-2-ylsulfanyl)acetamide, also known as CBS-1117, is a chemical compound that has been studied for its potential use in scientific research. This compound has shown promise in various areas of research, including neuroscience and cancer biology.
作用机制
The mechanism of action of N-(1-cyanocyclobutyl)-2-(naphthalen-2-ylsulfanyl)acetamide is not fully understood. However, studies have shown that it acts as a potent inhibitor of the enzyme thioredoxin reductase. This enzyme plays a key role in the regulation of cellular redox balance, and inhibition of this enzyme can lead to oxidative stress and cell death.
Biochemical and Physiological Effects
N-(1-cyanocyclobutyl)-2-(naphthalen-2-ylsulfanyl)acetamide has been shown to have various biochemical and physiological effects. In addition to its neuroprotective and anticancer effects, N-(1-cyanocyclobutyl)-2-(naphthalen-2-ylsulfanyl)acetamide has also been shown to have anti-inflammatory and antioxidant effects. Studies have also shown that N-(1-cyanocyclobutyl)-2-(naphthalen-2-ylsulfanyl)acetamide can improve glucose metabolism and insulin sensitivity, making it a potential candidate for the treatment of diabetes.
实验室实验的优点和局限性
One advantage of using N-(1-cyanocyclobutyl)-2-(naphthalen-2-ylsulfanyl)acetamide in lab experiments is its potent inhibitory effects on thioredoxin reductase. This makes it a useful tool for studying the role of this enzyme in various cellular processes. However, one limitation of using N-(1-cyanocyclobutyl)-2-(naphthalen-2-ylsulfanyl)acetamide is its potential toxicity. Studies have shown that high doses of N-(1-cyanocyclobutyl)-2-(naphthalen-2-ylsulfanyl)acetamide can cause liver damage and other adverse effects.
未来方向
There are several future directions for research on N-(1-cyanocyclobutyl)-2-(naphthalen-2-ylsulfanyl)acetamide. One area of interest is the development of N-(1-cyanocyclobutyl)-2-(naphthalen-2-ylsulfanyl)acetamide analogs with improved potency and selectivity. Another area of interest is the investigation of the potential use of N-(1-cyanocyclobutyl)-2-(naphthalen-2-ylsulfanyl)acetamide in the treatment of neurodegenerative diseases and cancer. Additionally, further studies are needed to fully understand the mechanism of action of N-(1-cyanocyclobutyl)-2-(naphthalen-2-ylsulfanyl)acetamide and its potential side effects.
Conclusion
In conclusion, N-(1-cyanocyclobutyl)-2-(naphthalen-2-ylsulfanyl)acetamide, or N-(1-cyanocyclobutyl)-2-(naphthalen-2-ylsulfanyl)acetamide, is a chemical compound that has shown promise in various areas of scientific research. Its neuroprotective and anticancer effects make it a potential candidate for the development of therapies for these diseases. However, further studies are needed to fully understand the mechanism of action of N-(1-cyanocyclobutyl)-2-(naphthalen-2-ylsulfanyl)acetamide and its potential side effects.
合成方法
The synthesis of N-(1-cyanocyclobutyl)-2-(naphthalen-2-ylsulfanyl)acetamide involves a series of chemical reactions that result in the formation of the final compound. The first step involves the reaction of 1-cyanocyclobutane with sodium hydride to form a sodium salt. This is followed by the reaction of the sodium salt with 2-bromonaphthalene to form the intermediate compound. The final step involves the reaction of the intermediate compound with acetamide to form N-(1-cyanocyclobutyl)-2-(naphthalen-2-ylsulfanyl)acetamide.
科学研究应用
N-(1-cyanocyclobutyl)-2-(naphthalen-2-ylsulfanyl)acetamide has been studied for its potential use in various areas of scientific research. One area of interest is neuroscience, where N-(1-cyanocyclobutyl)-2-(naphthalen-2-ylsulfanyl)acetamide has been shown to have neuroprotective effects. Studies have shown that N-(1-cyanocyclobutyl)-2-(naphthalen-2-ylsulfanyl)acetamide can protect neurons from damage caused by oxidative stress and inflammation. This makes it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
N-(1-cyanocyclobutyl)-2-(naphthalen-2-ylsulfanyl)acetamide has also been studied for its potential use in cancer biology. Studies have shown that N-(1-cyanocyclobutyl)-2-(naphthalen-2-ylsulfanyl)acetamide can inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. This makes it a potential candidate for the development of cancer therapies.
属性
IUPAC Name |
N-(1-cyanocyclobutyl)-2-naphthalen-2-ylsulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2OS/c18-12-17(8-3-9-17)19-16(20)11-21-15-7-6-13-4-1-2-5-14(13)10-15/h1-2,4-7,10H,3,8-9,11H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBZNLJXMBQJQCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C#N)NC(=O)CSC2=CC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyanocyclobutyl)-2-(naphthalen-2-ylsulfanyl)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

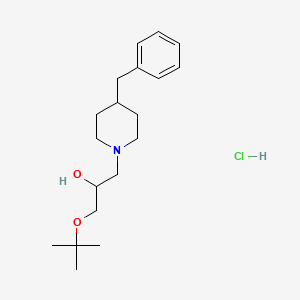
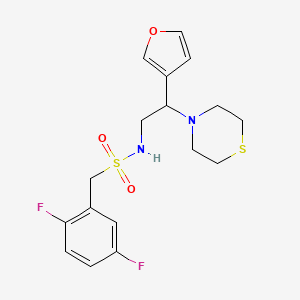
![N-(4-fluorophenethyl)-2-(methyl(4-(trifluoromethyl)benzo[d]thiazol-2-yl)amino)acetamide](/img/structure/B2479596.png)

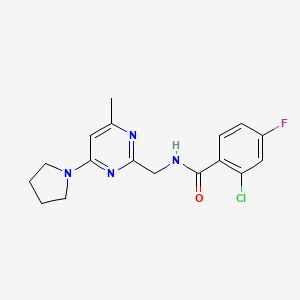
![2-(2-(2-methylpiperidin-1-yl)-2-oxoethyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide](/img/structure/B2479602.png)
![2-((5-(2-(benzo[d]thiazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-(furan-2-yl)thiazol-2-yl)acetamide](/img/structure/B2479603.png)
![8-[(E)-2-[(5-bromo-2-methoxyphenyl)methylidene]hydrazin-1-yl]-1,3-dimethyl-7-(3-methylbutyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2479604.png)
![N,N'-di(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)hexane-1,6-diamine](/img/structure/B2479606.png)
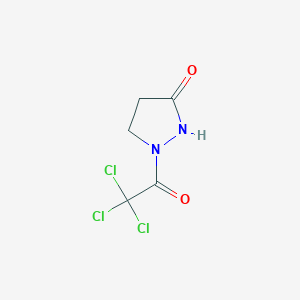
![Methyl 1-benzyl-3-(4-methoxyphenyl)-4,6-dioxo-5-phenyloctahydropyrrolo[3,4-c]pyrrole-1-carboxylate](/img/structure/B2479608.png)

